molecular formula C8H9NO4 B3055419 3-Ethoxy-4-nitrophenol CAS No. 64635-54-7

3-Ethoxy-4-nitrophenol

Cat. No.: B3055419
CAS No.: 64635-54-7
M. Wt: 183.16 g/mol
InChI Key: ZUNWONPKZLVYCJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-nitrophenol is an organic compound with the molecular formula C8H9NO4. It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-ethoxyphenol using nitric acid under controlled conditions. The reaction typically requires a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of cost-effective raw materials and optimized reaction conditions to achieve high yields. For instance, m-dichlorobenzene can be used as a starting material, which undergoes a series of reactions including nitration and subsequent substitution to form the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of strong oxidizing agents.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethoxy group can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium ethoxide (NaOEt) or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-ethoxy-4-aminophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-nitrophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

  • 4-Nitrophenol
  • 2-Ethoxy-4-nitrophenol
  • 3-Methoxy-4-nitrophenol

Comparison: 3-Ethoxy-4-nitrophenol is unique due to the presence of both an ethoxy group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For instance, 4-nitrophenol lacks the ethoxy group, which affects its solubility and reactivity. Similarly, 2-ethoxy-4-nitrophenol has the ethoxy group in a different position, leading to variations in its chemical behavior .

Properties

IUPAC Name

3-ethoxy-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNWONPKZLVYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541650
Record name 3-Ethoxy-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64635-54-7
Record name 3-Ethoxy-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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